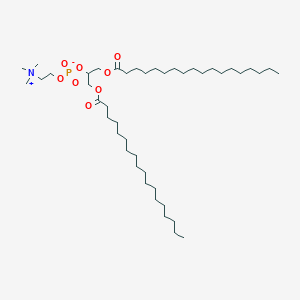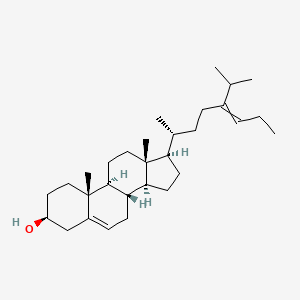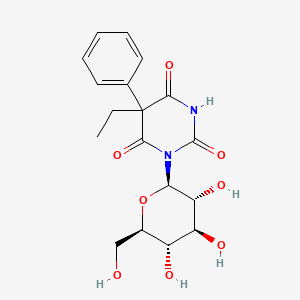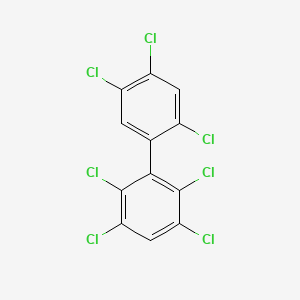
2,2',3,4',5,5',6-Heptachlorobiphenyl
概要
説明
2,2',3,4',5,5',6-Heptachlorobiphenyl, also known as this compound, is a useful research compound. Its molecular formula is C12H3Cl7 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.14e-08 m. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Toxicity Analysis
A study by Eddy (2020) established a model relating the toxicity of various polychlorobiphenyls (PCBs), including 2,2',3,4',5,5',6-heptachlorobiphenyl, to molecular descriptors. This model used quantum chemical, physicochemical, and topological descriptors to estimate the degree of toxicity of PCBs, providing insights into their reactivity and potential environmental and health impacts (Eddy, 2020).
Solubility in Supercritical Fluids
Anitescu and Tavlarides (1999) researched the solubility of various PCB congeners, including this compound, in supercritical carbon dioxide and carbon dioxide modified by n-butane and methanol. This study is crucial for understanding the behavior of these compounds in different environments and their potential for removal or degradation (Anitescu & Tavlarides, 1999).
Environmental Fate and Degradation
Noma et al. (2007) investigated the degradation of various PCB congeners, including this compound, using the sodium dispersion method. This method's efficiency in dechlorinating PCBs at low temperatures offers insights into possible environmental remediation techniques (Noma et al., 2007).
Interaction with Hydroxyl Radicals
Yang et al. (2016) developed a model to predict the reaction rates of hydroxyl radicals with various PCBs, including this compound. This study is significant for understanding the atmospheric fate of PCBs and their potential environmental impact (Yang et al., 2016).
Safety and Hazards
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding release to the environment .
作用機序
Target of Action
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). It primarily targets the CYP1A1 gene . The CYP1A1 gene is responsible for encoding an enzyme that is involved in the metabolism of xenobiotics in the body .
Mode of Action
This compound interacts with its target by activating the expression of the CYP1A1 gene . This gene encodes an enzyme that plays a crucial role in the metabolism of xenobiotics in the body . The activation of this gene leads to an increase in the production of the enzyme, thereby enhancing the metabolism of xenobiotics .
Biochemical Pathways
The primary biochemical pathway affected by 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is the xenobiotic metabolism pathway . The activation of the CYP1A1 gene leads to an increase in the production of the CYP1A1 enzyme, which plays a crucial role in the metabolism of xenobiotics . This can lead to changes in the concentration of various substances in the body, potentially leading to various downstream effects .
Pharmacokinetics
Like other pcbs, it is known to belipophilic and can accumulate in fatty tissues .
Result of Action
The activation of the CYP1A1 gene by 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl can lead to an increase in the metabolism of xenobiotics in the body . This can result in changes in the concentration of various substances in the body, potentially leading to various health effects .
Action Environment
The action of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in fatty tissues, which can lead to bioaccumulation and biomagnification in the food chain . Its persistence in the environment and in the body also means that its effects can be long-lasting .
生化学分析
Biochemical Properties
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it binds to the XRE promoter region of genes it activates, acting as a ligand-activated transcriptional activator .
Cellular Effects
The effects of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, leading to changes in cellular metabolism . Additionally, it mediates toxic effects, potentially disrupting normal cellular functions and contributing to adverse health outcomes .
Molecular Mechanism
At the molecular level, 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl exerts its effects through several mechanisms. It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates . This binding leads to the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is metabolized by liver microsomes to various metabolites, which are then distributed in serum, liver, and kidney . The persistence of these metabolites in the body can lead to prolonged biochemical and toxic effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl vary with different dosages in animal models. Higher doses of the compound have been associated with increased toxic effects, including disruptions in cellular metabolism and enzyme activity . For instance, in female rats, oral treatment with 7 mg/kg every other day for three months led to significant changes in the activity of microsomal and cytosolic enzymes and the porphyrin pathway in the liver .
Metabolic Pathways
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is involved in several metabolic pathways, including dechlorination, hydroxylation, and ring-opening pathways . These pathways lead to the formation of various metabolites, which can have different biochemical and toxic effects. The compound interacts with enzymes such as CYP1A1, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 2,2’,3,4’,5,5’,6-Heptachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound and its metabolites are distributed in serum, liver, and kidney, with significant excretion in feces . The persistence of certain metabolites in the body can lead to prolonged biochemical and toxic effects .
Subcellular Localization
2,2’,3,4’,5,5’,6-Heptachlorobiphenyl is localized in various subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can exert its biochemical and toxic effects . The persistence of the compound and its metabolites in these compartments can lead to prolonged cellular and molecular effects .
特性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,4,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-11(18)8(16)3-9(17)12(10)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMZPLROONOSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052832 | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-68-0 | |
| Record name | PCB 187 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4',5,5',6-Heptachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,4',5,5',6-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP7BRA48E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)
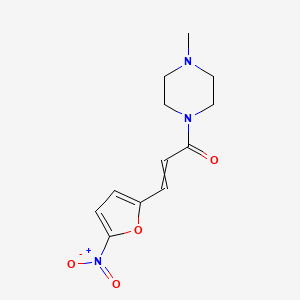
![3-[(2,4-Dichlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1211957.png)
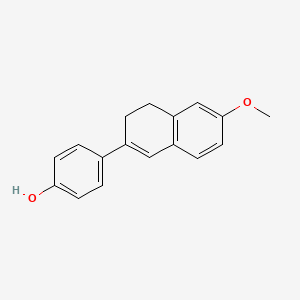


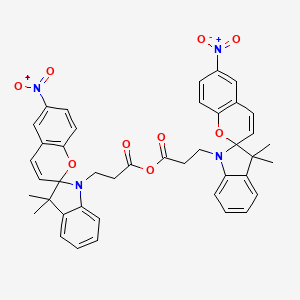
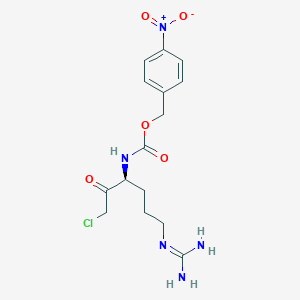

![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)
